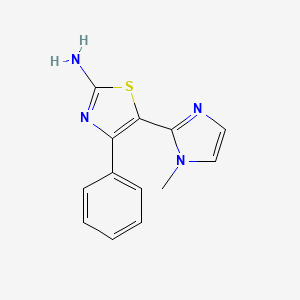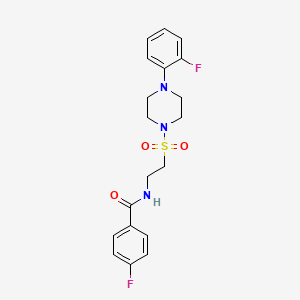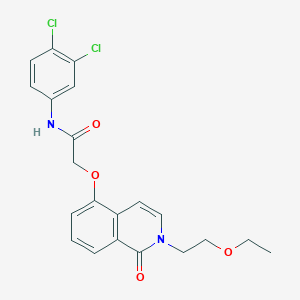
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, also known as DMTPA, is a synthetic compound derived from the amino acid tryptamine. It is a powerful psychoactive substance with a wide range of pharmacological effects. DMTPA has been used in scientific research for its ability to modulate the activity of the central nervous system, as well as its potential to treat a variety of neurological conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The scientific research around (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine primarily focuses on its synthesis and application in creating diverse chemical compounds. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine showcases a method of creating a variety of derivatives from furan compounds, highlighting the versatility of furan-based structures in chemical synthesis (El-Essawy & Rady, 2011).
Applications in Organic Synthesis
Further research demonstrates the compound's utility in organic synthesis. For instance, the non-iterative asymmetric synthesis of C15 polyketide spiroketals from 2,2'-methylenebis[furan] illustrates the application of furan derivatives in the synthesis of complex organic molecules with high stereo- and enantioselectivity, which could be crucial for pharmaceutical synthesis and natural product synthesis (Meilert, Pettit, & Vogel, 2004).
Chemical Reactions and Transformations
Additionally, the exploration of reactions and transformations is significant. The synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran showcases the reactivity of furan and pyran derivatives under specific conditions to form new condensed cyclic systems, providing insights into the chemical behavior and potential applications of these compounds in material science and organic chemistry (Arsen'eva & Arsen'ev, 2009).
Polymerization and Material Science Applications
The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates the compound's role in creating a wide range of structurally diverse molecules, potentially useful in polymerization and material science applications (Roman, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine' involves the reaction of 2,2-dimethyltetrahydrofuran-4-carbaldehyde with furfurylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2,2-dimethyltetrahydrofuran-4-carbaldehyde", "furfurylamine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethyltetrahydrofuran-4-carbaldehyde and furfurylamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Quench the reaction by adding water or an acid such as hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
759452-40-9 |
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.289 |
IUPAC-Name |
N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 |
InChI-Schlüssel |
XRTVEWAIEMXKTN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)NCC2=CC=CO2)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2620619.png)
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B2620622.png)
![1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2620624.png)


![N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620628.png)



![2-[(3-Nitrophenyl)methyl]-6-(2,4,5-trimethylphenyl)pyridazin-3-one](/img/structure/B2620634.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2620638.png)
![N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2620640.png)
